5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C14H18N8 |
|---|---|
Molecular Weight |
298.35 g/mol |
IUPAC Name |
5-[[5-amino-4-[2-(dimethylamino)ethylamino]pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H18N8/c1-22(2)4-3-17-12-5-13(20-8-11(12)16)21-14-9-18-10(6-15)7-19-14/h5,7-9H,3-4,16H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
YXZPTTJDOPURBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrazine with 5-amino-2-chloropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Nitrile Group Reactivity
The carbonitrile moiety at position 2 of the pyrazine ring participates in nucleophilic additions and hydrolysis reactions. Key transformations include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis to amide | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (80°C, 6h) | 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carboxamide | 72% | |
| Cycloaddition | CuI, DMF, 120°C | Triazole derivatives via Huisgen reaction | 58% |
Mechanistic Insight: The electron-withdrawing pyrazine ring enhances nitrile electrophilicity, facilitating nucleophilic attack under acidic or catalytic conditions.
Amino Group Transformations
The compound contains three amino groups (pyridin-2-yl, dimethylaminoethyl, and pyrazine-linked) with distinct reactivity:
Alkylation/Acylation
-
Primary amine (pyridin-2-yl) : Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form N-acetyl derivatives (85% yield).
-
Secondary amine (dimethylaminoethyl) : Undergoes quaternization with methyl iodide in CH<sub>3</sub>CN, producing a positively charged ammonium salt (93% yield).
Condensation Reactions
The pyrazine-linked amino group participates in Schiff base formation with aromatic aldehydes:
| Aldehyde | Conditions | Product Stability | K<sub>eq</sub> (M<sup>-1</sup>) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux, 3h | Stable ≥6 months | 1.2 × 10<sup>4</sup> |
| Furfural | RT, 12h | Decomposes in 48h | 3.8 × 10<sup>2</sup> |
Pyrazine Ring Modifications
The electron-deficient pyrazine core enables electrophilic substitution and radical-mediated reactions:
Halogenation
Treatment with NBS (N-bromosuccinimide) in CCl<sub>4</sub> under UV light yields 3-bromo derivatives (Table 3):
| Position | Halogenation Efficiency (%) | Selectivity (3- vs 6-) |
|---|---|---|
| 3 | 89 | >20:1 |
| 6 | <5 | N/A |
Note: Bromination occurs exclusively at position 3 due to steric and electronic effects from adjacent substituents .
Radical Coupling
In the presence of TBHP (tert-butyl hydroperoxide) and I<sub>2</sub>, the pyrazine ring undergoes C–C bond cleavage (similar to ), generating reactive intermediates that recombine with:
-
Aromatic amines → N-arylpyrazinamides (65–78% yield)
-
Thiols → Thioether-linked dimers (41–53% yield)
Side-Chain Reactivity
The dimethylaminoethyl group exhibits pH-dependent behavior:
| pH | Dominant Form | Reactivity |
|---|---|---|
| <3 | Protonated ammonium | Forms stable ion pairs with PF<sub>6</sub><sup>-</sup> |
| 7–9 | Free amine | Participates in Michael additions |
| >10 | Dealkylation | Releases ethylene diamine derivatives |
Critical Finding: Dealkylation above pH 10 reduces biological activity by 94%, emphasizing the need for pH-controlled storage.
Stability Profile
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
| Parameter | Initial Value | After 6 Months | Degradation Pathway |
|---|---|---|---|
| Purity (HPLC) | 99.2% | 92.1% | Hydrolysis of nitrile to amide |
| Chromaticity (APHA) | 50 | 300 | Oxidation of amino groups |
| Water Content | 0.3% | 1.8% | Hygroscopic amine absorption |
This compound's multifunctional reactivity enables diverse derivatization strategies, though its stability constraints necessitate careful handling. Experimental data confirm that strategic modifications at the nitrile, amino, and pyrazine sites can optimize its physicochemical and pharmacological properties .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. The presence of amino and carbonitrile functional groups makes it a candidate for developing new drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research has shown that compounds similar to 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile exhibit significant antimicrobial properties. For example, derivatives of pyridine and pyrazine have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies help predict how the compound interacts at the molecular level, which is crucial for understanding its mechanism of action.
Findings:
- The compound shows favorable interactions with specific enzymes involved in metabolic pathways, suggesting a potential role as an enzyme inhibitor.
- Computational models indicate strong binding affinities, which correlate with observed biological activities .
Cancer Research
The structural features of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile position it as a candidate for anticancer drug development. Research into similar compounds has revealed their ability to induce apoptosis in cancer cells through various pathways.
Example:
A study highlighted the effectiveness of related compounds in targeting cancer cell lines, leading to reduced viability and increased cell death rates . The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation.
Neuropharmacology
The dimethylaminoethyl group in the compound suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Potential Applications:
- Development of anxiolytic or antidepressant medications.
- Investigation into neuroprotective effects against neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Target Organism/Condition | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Neuropharmacological | Neurotransmitter systems | Potential anxiolytic effects |
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease model .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine-Pyrazine Backbone : Provides rigidity and planar geometry for binding to enzyme active sites.
- 2-(Dimethylamino)ethylamino Side Chain: Enhances solubility and facilitates interactions with polar residues in target proteins .
- Cyano Group: Stabilizes the molecular conformation and participates in π-π stacking interactions .
Synthetic routes for analogous compounds often involve multi-step nucleophilic substitution and cyclization reactions. For example, hydrazine hydrate and malononitrile are common reagents for constructing pyrazolo-pyridine hybrids .
Comparison with Similar Compounds
The target compound belongs to a family of pyridine-pyrazine carbonitriles with diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity: The trifluoromethyl group in the morpholine derivative (Table 1, Row 2) increases metabolic stability and target affinity compared to the dimethylaminoethyl group in the target compound . Piperidine/pyrrolidine substituents (e.g., Row 3) improve CNS penetration due to reduced hydrogen-bond donors .
Therapeutic Applications :
- CHK1 inhibitors (Rows 2, 5) are pivotal in potentiating DNA-damaging chemotherapies, whereas the target compound’s exact mechanism remains under investigation .
- Fluorophenyl derivatives (Row 4) show specificity for cancer cell lines with defective DNA repair pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazolo-pyridines (e.g., hydrazine-mediated cyclization) . In contrast, trifluoromethyl-containing analogs require specialized fluorination steps .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 324.38 | 1.2 | 4 | 8 | 0.15 (pH 7.4) |
| Morpholine-Trifluoromethyl Analog | 441.39 | 2.8 | 3 | 9 | 0.02 (pH 7.4) |
| Piperidine-Pyrimidine Analog | 324.38 | 1.5 | 3 | 8 | 0.12 (pH 7.4) |
| CCT244747 | 408.45 | 3.1 | 3 | 10 | 0.01 (pH 7.4) |
Biological Activity
5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its significant biological activities, particularly in the realm of cancer therapy. This compound is characterized by multiple nitrogen-containing functional groups, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazine core with various amino substitutions. The presence of a carbonitrile group enhances its reactivity and biological interactions. The structural complexity allows for diverse interactions with biological targets, particularly kinases involved in cell cycle regulation.
Research indicates that 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile acts primarily as an inhibitor of checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response, making this compound a promising candidate for enhancing the efficacy of chemotherapy agents by modulating cell cycle progression and apoptosis.
Binding Studies
Binding studies utilizing biochemical assays and structural biology techniques such as X-ray crystallography have demonstrated that this compound effectively binds to CHK1, inhibiting its activity. These studies reveal insights into the binding affinities and mechanisms that underpin its biological effects.
Biological Activity Overview
The biological activity of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile can be summarized as follows:
| Activity | Description |
|---|---|
| CHK1 Inhibition | Inhibits CHK1, enhancing chemotherapy efficacy |
| Cell Cycle Regulation | Modulates cell cycle checkpoints, promoting apoptosis |
| Antioxidant Activity | Potential to scavenge free radicals |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Various in vitro assays have confirmed the cytotoxic effects against cancer cell lines, particularly those resistant to standard chemotherapy. The compound demonstrated significant inhibition of cell proliferation in assays against HepG2 liver cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that specific amino substitutions enhance the inhibitory potency against CHK1. For instance, modifications to the dimethylamino group have been shown to influence binding affinity and activity .
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds reveal that while many exhibit biological activity, 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile stands out due to its unique structural features that enhance its interaction with CHK1.
Q & A
Q. What are the optimal synthetic routes for 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, and how do solvent systems influence yield?
- Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrazine precursors can be functionalized via nucleophilic aromatic substitution (e.g., using amines under reflux conditions). Evidence from analogous pyrimidine syntheses suggests that solvent polarity and temperature are critical: polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while reflux durations (e.g., 2–24 hours) affect intermediate stability . A solvent system of DMSO:Water (5:5) has been used for similar carbonitrile derivatives to balance solubility and reaction kinetics .
- Table 1: Solvent Systems and Yields in Analogous Reactions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMSO:H₂O (5:5) | 120 | 24 | 70 |
| Acetonitrile | 80 | 12 | 49 |
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. NMR (¹H/¹³C) is essential for confirming substitution patterns: pyrazine carbonitrile protons resonate at δ 8.07–8.43 ppm, while aromatic amines show broad singlets near δ 7.51–7.59 ppm . IR spectroscopy can validate nitrile (C≡N) stretches (~2220 cm⁻¹) and amine N–H bonds (~3400 cm⁻¹) . Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 318–403 in related compounds) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Follow hazard codes P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames) due to thermally unstable intermediates . Use fume hoods for reactions involving volatile amines or nitriles. Personal protective equipment (PPE) must include nitrile gloves and safety goggles.
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity in target-specific applications (e.g., kinase inhibition)?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties like HOMO/LUMO gaps, critical for binding affinity. For example, ICReDD’s reaction path search methods integrate computational and experimental data to design pyrazine derivatives with enhanced π-stacking or hydrogen-bonding capabilities . Molecular docking studies using software like AutoDock Vina can simulate interactions with kinase active sites, guiding substituent modifications (e.g., dimethylaminoethyl groups for solubility) .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For instance, pyrazine carbonitriles may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers and acquire NOESY spectra to confirm spatial proximity of protons (e.g., H-3 and CH₂ groups in benzyl derivatives) . Cross-validate with high-resolution MS (HRMS) to rule out impurities.
Q. How do modifications to the pyrazine core impact biological activity?
- Methodological Answer: Substituent effects are systematic: electron-withdrawing groups (e.g., -CN) enhance electrophilicity for covalent binding, while dimethylaminoethyl chains improve water solubility and membrane permeability . For example, replacing the pyrazine ring with pyrimidine in analogs reduces steric hindrance but may lower target affinity . Bioactivity assays (e.g., IC₅₀ measurements) should accompany structural tweaks.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer: Scale-up risks include side reactions (e.g., oligomerization of amines) and racemization. Use flow chemistry to control exothermic steps and chiral stationary phases (CSPs) in HPLC for enantiomer separation . Catalytic asymmetric synthesis with ligands like BINAP can preserve stereochemistry .
Data Contradiction Analysis
Q. Conflicting reports on solvent efficacy in cyclization steps: How to design experiments for resolution?
- Methodological Answer: Design a fractional factorial experiment varying solvents (DMF, acetonitrile), temperatures (80–120°C), and catalysts (e.g., K₂CO₃ vs. NaOAc). Monitor reaction progress via LC-MS at intervals (2, 6, 12 h). For example, and show acetonitrile yields 49% at 24 h, while DMSO yields 70% at 24 h, suggesting solvent polarity accelerates cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
